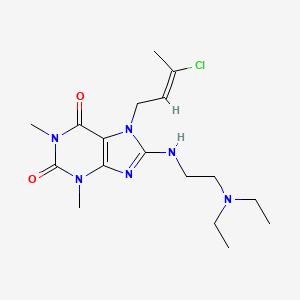

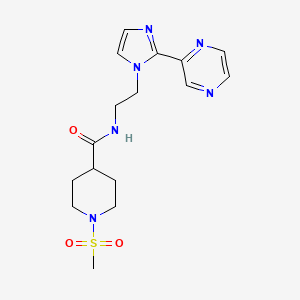

![molecular formula C20H11BrN2OS B2698167 N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide CAS No. 536729-09-6](/img/structure/B2698167.png)

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

This compound belongs to the class of N-acyl-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-enes. Researchers have explored its potential applications due to its unique structure and pharmacological properties . Let’s explore further!

11β-HSD1 Inhibition

Background: Glucocorticoids (GCs) are hormones that regulate inflammatory and immune responses, metabolism, cardiovascular homeostasis, and stress responses. The local concentration of GCs in peripheral tissues depends on intracellular metabolism by activating and deactivating enzymes. One such enzyme is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes cortisol regeneration from its inactive form cortisone. Selective inhibition of 11β-HSD1 is crucial to avoid side effects of novel inhibitors .

Research Findings: Researchers have investigated derivatives of this compound for their inhibitory activity against human 11β-HSD1. Although some derivatives showed potent inhibitory activity, they exhibited low selectivity over the isoenzyme 11β-HSD2 and poor microsomal stability. Achieving selectivity against 11β-HSD1 remains a challenge in drug development .

a. Medicinal Chemistry: Investigate its interactions with other enzymes or receptors. Could it serve as a scaffold for designing novel drugs targeting different pathways?

b. Polycyclic Hydrocarbons: Explore its role in polycyclic aromatic hydrocarbon (PAH) chemistry. Does it participate in PAH reactions or exhibit unique reactivity patterns?

c. SAR Investigation: Conduct a structure-activity relationship (SAR) study. Modify the compound systematically and evaluate its effects on various biological targets.

Conclusion

Zukünftige Richtungen

Thiazoles are a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, including potentially “N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide”, to explore their biological effects and potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTOACXLSUQQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)

![1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2698090.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698095.png)

![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2698105.png)